2-Hydroxy-2-(trifluoromethyl)chroman-4-one
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Overview
Description
2-Hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one is a compound that belongs to the class of chromenes, which are known for their broad spectrum of biological activities.
Preparation Methods
The synthesis of 2-Hydroxy-2-(trifluoromethyl)chroman-4-one can be achieved through several methods. One efficient method involves the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline under solvent-free conditions . This method is economical, environmentally friendly, and allows for the recovery and reuse of the catalyst without significant loss of activity .
Chemical Reactions Analysis
2-Hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Major products formed from these reactions include 2-trifluoromethyl-2H-benzopyran-3-carboxylic acids, which have shown potential as selective cyclooxygenase-2 inhibitors .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various biologically active molecules . In biology and medicine, it has shown antiviral, anti-tumor, anti-bacterial, and antioxidative activities . Additionally, it has been studied for its potential as an insecticidal agent and an activator of potassium channels .
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets and pathways. Specific pathways and targets include cyclooxygenase-2 inhibition, which is relevant for its anti-inflammatory properties .
Comparison with Similar Compounds
Compared to other chromenes, 2-Hydroxy-2-(trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activities . Similar compounds include 2-(trifluoromethyl)-2H-chromenes and 2-(perfluoroalkyl)-2H-chromenes, which also exhibit enhanced biological properties due to the presence of fluorine atoms .
Properties
CAS No. |
78605-60-4 |
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Molecular Formula |
C10H7F3O3 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)9(15)5-7(14)6-3-1-2-4-8(6)16-9/h1-4,15H,5H2 |
InChI Key |
JXFPVSFDZGQZRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC1(C(F)(F)F)O |
Origin of Product |
United States |
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